molecular formula C11H17NO5 B12441463 3-Tert-butoxycarbonylamino-6-oxa-bicyclo[3.1.0]hexane-3-carboxylic acid

3-Tert-butoxycarbonylamino-6-oxa-bicyclo[3.1.0]hexane-3-carboxylic acid

Cat. No.: B12441463
M. Wt: 243.26 g/mol
InChI Key: FDVMGGQBHLETJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Tert-butoxycarbonylamino-6-oxa-bicyclo[3.1.0]hexane-3-carboxylic acid is a complex organic compound with a unique bicyclic structure. It is often used in various chemical and pharmaceutical research applications due to its distinctive properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Tert-butoxycarbonylamino-6-oxa-bicyclo[3.1.0]hexane-3-carboxylic acid typically involves multiple steps, including the formation of an amide from an amine and a carboxylic acid, followed by epoxidation and ring-opening reactions. Common reagents used in these processes include tert-butyl chloroformate, epoxides, and various catalysts .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-Tert-butoxycarbonylamino-6-oxa-bicyclo[3.1.0]hexane-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions often involve controlled temperatures and pH levels to ensure selective reactivity .

Major Products

The major products formed from these reactions include various substituted derivatives, amines, and alcohols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-Tert-butoxycarbonylamino-6-oxa-bicyclo[3.1.0]hexane-3-carboxylic acid is widely used in scientific research, including:

    Chemistry: As a building block for synthesizing complex molecules and studying reaction mechanisms.

    Biology: In the development of biochemical assays and as a probe for studying enzyme activity.

    Medicine: As a precursor for pharmaceutical compounds and in drug discovery research.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways. It can interact with enzymes, altering their activity and leading to changes in biochemical pathways. The bicyclic structure allows for specific binding interactions, making it a valuable tool in studying molecular mechanisms .

Properties

Molecular Formula

C11H17NO5

Molecular Weight

243.26 g/mol

IUPAC Name

3-[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxabicyclo[3.1.0]hexane-3-carboxylic acid

InChI

InChI=1S/C11H17NO5/c1-10(2,3)17-9(15)12-11(8(13)14)4-6-7(5-11)16-6/h6-7H,4-5H2,1-3H3,(H,12,15)(H,13,14)

InChI Key

FDVMGGQBHLETJI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC2C(C1)O2)C(=O)O

Origin of Product

United States

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